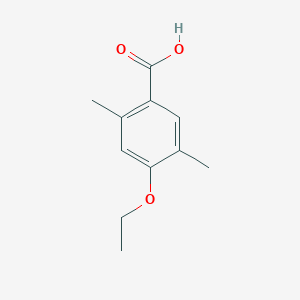

4-Ethoxy-2,5-dimethylbenzoic acid

Description

4-Ethoxy-2,5-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position (C4) and methyl groups (-CH₃) at the ortho (C2) and meta (C5) positions relative to the carboxylic acid (-COOH) group. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound’s structural features influence its physicochemical properties, reactivity, and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name |

4-ethoxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-10-6-7(2)9(11(12)13)5-8(10)3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFBNFTQQIJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301023 | |

| Record name | 4-Ethoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482355-55-5 | |

| Record name | 4-Ethoxy-2,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482355-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the ethylation of 2,5-dimethylbenzoic acid. This process typically involves the reaction of 2,5-dimethylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.

Another method involves the use of photochemical bromination as a key step. In this approach, 2,5-dimethylbenzoic acid undergoes bromination under photochemical conditions to introduce a bromine atom at the desired position. This intermediate is then subjected to nucleophilic substitution with ethanol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,5-dimethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy and methyl groups can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Ethoxy-2,5-dimethylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of specific enzymes or interaction with cellular receptors.

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

The acidity and solubility of benzoic acid derivatives depend on the electronic and steric nature of substituents:

Key Observations :

- The ethoxy group in this compound is electron-donating via resonance, reducing acidity compared to hydroxyl-substituted analogs (e.g., 4-Hydroxy-3,5-dimethylbenzoic acid, pKa ~2.8–3.2) .

- Solubility: Ethoxy and benzyloxy substituents enhance solubility in non-polar solvents (e.g., chloroform) but reduce water solubility compared to hydroxy derivatives .

Thermal Stability and Melting Points

Substituent bulkiness and intermolecular interactions dictate melting points:

Key Observations :

Key Observations :

- The ethoxy group is less reactive than hydroxyl or amino groups, making it suitable for stable intermediates in multi-step syntheses .

- Amino-substituted derivatives (e.g., 3-Amino-2,5-dimethylbenzoic acid) are versatile in forming amides and azo compounds for dyes and APIs .

Key Observations :

- Hydroxy and amino derivatives are more prevalent in pharmaceuticals due to their reactive functional groups .

- Chloro-substituted analogs find use in agrochemicals owing to their electron-withdrawing properties .

Biological Activity

4-Ethoxy-2,5-dimethylbenzoic acid (EDMBA) is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential applications. Its molecular formula is , with a molar mass of approximately 194.23 g/mol . This article delves into the biological activities associated with EDMBA, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural uniqueness of EDMBA arises from the combination of ethoxy and dimethyl substituents on the benzene ring. This configuration influences its chemical reactivity and biological interactions, making it a valuable compound for various applications in research and industry .

The biological activity of EDMBA is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : EDMBA may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways. This property is critical in drug development, particularly for conditions involving dysregulated enzyme activity.

- Receptor Interaction : The compound can interact with cellular receptors, potentially altering signal transduction pathways. Such interactions can lead to various physiological responses depending on the receptor type involved.

Antifungal Activity

Recent studies have highlighted the antifungal properties of EDMBA. It has been shown to disrupt fungal cell membranes, leading to cell lysis and death. This mechanism is similar to that observed in other antifungal agents, making EDMBA a candidate for further development in treating fungal infections.

Antibacterial Properties

In addition to antifungal effects, EDMBA exhibits antibacterial activity against several strains of bacteria. Research indicates that the compound can inhibit bacterial growth by interfering with cell wall synthesis or function.

Comparative Analysis

To understand the uniqueness of EDMBA, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dimethylbenzoic Acid | Lacks ethoxy group; simpler structure | Limited biological activity |

| 4-Methoxy-2,5-dimethylbenzoic Acid | Contains methoxy instead of ethoxy | Varies; generally less potent |

| 4-Ethoxybenzoic Acid | Lacks dimethyl groups | Different reactivity and properties |

EDMBA's combination of both ethoxy and dimethyl groups provides distinct advantages in terms of reactivity and biological activity compared to these related compounds.

Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal efficacy of EDMBA against Candida albicans. Results indicated that EDMBA exhibited a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antifungal agents, suggesting its potential as a lead compound for antifungal drug development.

Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of EDMBA against Staphylococcus aureus and Escherichia coli. The findings revealed that EDMBA effectively inhibited bacterial growth at concentrations comparable to established antibiotics, highlighting its potential therapeutic applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.